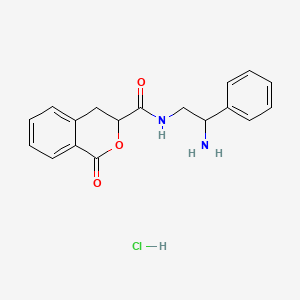
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamidehydrochloride is a complex organic compound that features a benzopyran ring system fused with an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamidehydrochloride typically involves multiple steps. One common method includes the reaction of 2-amino-2-phenylethylamine with a benzopyran derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamidehydrochloride is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamidehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzopyran derivatives and amide-containing molecules. Examples are:
- 2-amino-2-phenylethylamine derivatives
- Benzopyran-based amides
Uniqueness
What sets N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamidehydrochloride apart is its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C18H19ClN2O3 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18N2O3.ClH/c19-15(12-6-2-1-3-7-12)11-20-17(21)16-10-13-8-4-5-9-14(13)18(22)23-16;/h1-9,15-16H,10-11,19H2,(H,20,21);1H |
Clave InChI |
UEFGNSSPDZZRHI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCC(C3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


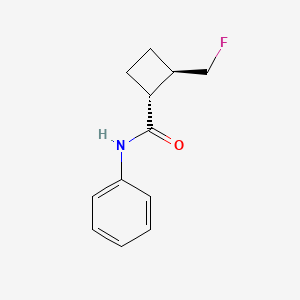

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
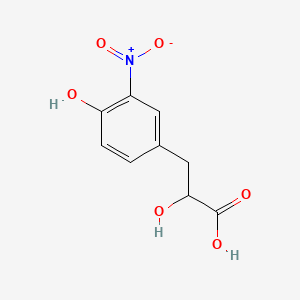
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)


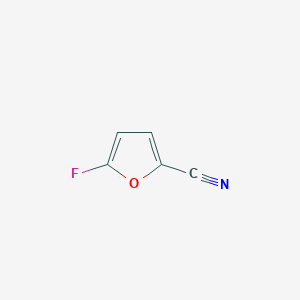
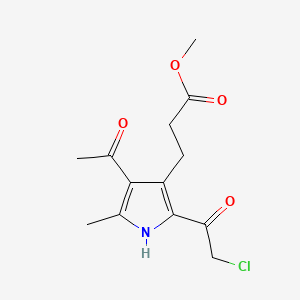


![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)

![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
